molecular formula C12H15NO2 B15224357 6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one CAS No. 87234-61-5

6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B15224357
CAS No.: 87234-61-5
M. Wt: 205.25 g/mol
InChI Key: HKWUUXHDZYJYLD-UHFFFAOYSA-N
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Description

6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring an indole backbone substituted with ethoxy and dimethyl groups. The ethoxy group at position 6 and the geminal dimethyl groups at position 3 confer distinct physicochemical properties, including moderate water solubility and enhanced hydrophobicity due to alkyl substituents . This scaffold is notable for its role in medicinal chemistry, particularly in synthesizing derivatives with antimicrobial, antifungal, and anti-inflammatory activities . Its structural flexibility allows for modifications that influence pharmacological profiles, such as binding affinity to nuclear receptors (e.g., PPARα/γ) and selectivity indices in antiviral applications .

Properties

CAS No.

87234-61-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-ethoxy-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C12H15NO2/c1-4-15-8-5-6-9-10(7-8)13-11(14)12(9,2)3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

HKWUUXHDZYJYLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(C(=O)N2)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-Ethoxy-3,3-dimethylindolin-2-one can be achieved through several routes. One common method involves the acetylation of 6-ethoxyindolin-2-one with refluxing acetic anhydride to form 1-acetyl-6-ethoxyindolin-2-one. This intermediate is then methylated using methyliodide and butyllithium in hexamethylphosphoramide (HMPT) to yield 6-ethoxy-3,3-dimethylindolin-2-one . Another method involves the acetylation of 6-hydroxyindolin-2-one, followed by methylation and ethylation steps .

Chemical Reactions Analysis

Ethoxylation Reaction

The ethoxy group at position 6 is introduced via nucleophilic substitution under basic conditions. In this reaction, the indole nitrogen acts as a nucleophile, attacking electrophilic carbon centers (e.g., ethyl iodide) in the presence of a base like potassium carbonate.

Reaction Parameters Details
Reactants2,3-Dihydro-1H-indole, ethyl iodide, K₂CO₃
SolventPolar aprotic (e.g., DMF or acetone)
Temperature60–80°C
Yield~75–85% (reported for analogous systems)

Key Observations :

  • Planar geometry of non-hydrogen atoms in the product confirmed via crystallography.

  • Bond lengths (e.g., C-O: ~1.36 Å) align with typical ethoxy-substituted indoles .

Schiff Base Formation

The compound participates in condensation reactions with aromatic amines to form Schiff base ligands. For example:
Reaction :
6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one + 2-Amino-6-ethoxybenzothiazole → Z₁

Reaction Conditions Data
CatalystGlacial acetic acid
SolventEthanol, reflux (~78°C)
Reaction Time4–6 hours
Yield82% (for Z₁ )

Characterization of Product (Z₁) :

  • IR (KBr) : 3149 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N azomethine) .

  • ¹H NMR (DMSO-d₆) : δ 11.05 (s, N-H), 7.58 (t, C7-H), 7.49 (d, C16-H) .

  • Mass Spec : m/z 323.37 (M⁺) .

Functionalization at the Indole Nitrogen

The NH group undergoes electrophilic substitution or coordination with metal ions. For instance, copper(II) complexes derived from Schiff base ligands show paramagnetic properties .

Metal Complexation Observations
Ligand (Z₁) + Cu(NO₃)₂Formation of a paramagnetic Cu(II) complex with two unpaired electrons .
StabilityEnhanced thermal stability compared to the free ligand .

Mechanistic Insight :

  • The indole nitrogen’s lone pair facilitates coordination, altering electronic properties (e.g., redox activity) .

Ring-Opening Reactions

Under acidic conditions, the dihydroindole ring can undergo cleavage. For example, interactions with H₂O₂ lead to oxidation products .

Oxidation Parameters Results
Oxidizing AgentH₂O₂ or other peroxides
ByproductsCarboxylic acid derivatives (observed in analogous systems)

Comparative Reactivity Table

Reaction Type Key Features Yield Range Key References
EthoxylationNucleophilic substitution at C675–85%
Schiff Base FormationCondensation with aminothiazoles82–89%
Metal ComplexationParamagnetic Cu(II) complexesN/A
OxidationRing cleavage to carboxylic acidsNot quantified

Comparison with Similar Compounds

Table 1: Structural Comparison of Indol-2-one Derivatives

Compound Name Substituents Key Features
6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one 6-ethoxy, 3,3-dimethyl Moderate solubility; antifungal/antibacterial activity
5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one 5-bromo, 3,3-dimethyl Higher molecular weight (240.1 g/mol); bromine enhances electrophilicity
6-Bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one 6-bromo, 3-aryl imino, 5-methyl Improved density (1.46 g/cm³); potential for π-π stacking interactions
3-Benzylidene-6-chloro-1,3-dihydro-2H-indol-2-one 3-benzylidene, 6-chloro Planar structure with conjugated double bonds; antimicrobial applications

Key Insights :

  • Ethoxy vs. Halogen Substituents : The ethoxy group at position 6 enhances hydrophilicity compared to bromo or chloro substituents, which increase molecular weight and lipophilicity .
  • Dimethyl Groups at Position 3 : The 3,3-dimethyl configuration stabilizes the indole ring, reducing metabolic degradation and improving pharmacokinetic stability .

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Name Biological Activity EC50/IC50 (µg/mL) Selectivity Index (SI) Reference
This compound Antifungal (Fusarium oxysporum) Not reported Not reported
3-(2-Decyloxy-phenylimino)-2-(3,3-dimethyl-indol-2-ylidene)-propionaldehyde Antibacterial (B. cereus) 24–27 >4
Schiff base 7f (3-methylidene-1,3-dihydro-2H-indol-2-one) Anti-HIV 2.6 ± 0.8 38 (vs. HHA)
Chromobacterium violaceum-derived 1,3-dihydro-2H-indol-2-one Cytotoxicity (V-79 fibroblasts) CC50: 15–20 µg/mL <1

Key Insights :

  • Antimicrobial vs. Antiviral Activity : Ethoxy and alkyl-substituted derivatives show broad-spectrum antimicrobial activity, while Schiff base derivatives (e.g., compound 7f) exhibit potent antiviral effects with higher SI values .
  • Cytotoxicity : Unsubstituted 1,3-dihydro-2H-indol-2-one derivatives display significant cytotoxicity (CC50: 15–20 µg/mL), but methylol derivatives reduce toxicity to levels comparable to clinical drugs like Nifurtimox .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Water Solubility Krafft Temperature (°C) pKa Reference
This compound Moderate >75 8.4 (predicted)
6-Bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one Low Not reported 8.4
3-Benzylidene-6-chloro-1,3-dihydro-2H-indol-2-one Insoluble Not applicable 8.2

Key Insights :

  • Solubility : Ethoxy and hydrophilic substituents improve water solubility, whereas bromo/chloro groups render compounds insoluble .
  • Krafft Temperature : Higher Krafft temperatures (>75°C) correlate with surfactant-like behavior, enhancing membrane permeability in antimicrobial applications .

Key Insights :

  • Efficiency : The Vilsmeier-Haack method (DMF-POCl3) achieves high yields (85–90%) due to mild conditions and regioselectivity .
  • Catalyst Choice : p-Toluenesulfonic acid (p-TSA) enables rapid synthesis of dimeric indol-2-ones via acid-catalyzed cyclization .

Biological Activity

6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (CAS Number: 87234-61-5) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound based on diverse sources, including case studies and research findings.

This compound is characterized by its unique indole structure, which is often associated with various biological activities. The compound's molecular formula is C12H15NO, and it has a molecular weight of approximately 189.25 g/mol. Its structure allows for interactions with biological targets that could lead to therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 5 to 15 µM. These values indicate a potent effect compared to standard chemotherapeutic agents.
    Cell LineIC50 Value (µM)Reference
    MCF-710.38
    HepG24.98
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Western blot analysis has demonstrated an increase in p53 expression and caspase-3 cleavage in treated MCF-7 cells, suggesting that it promotes apoptotic cell death.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest strong hydrophobic interactions with amino acid residues in relevant receptors, similar to those observed with established anticancer drugs like Tamoxifen .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on MDA-MB-231 Cells : A study assessing the effects on MDA-MB-231 (triple-negative breast cancer) cells revealed that the compound could significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 5 µM .
  • In Vivo Studies : Preliminary in vivo assessments using animal models have shown promising results in reducing tumor size when administered alongside conventional chemotherapy agents, indicating a synergistic effect that warrants further investigation .

Q & A

Q. What are the foundational synthetic methodologies for preparing 6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one?

The compound can be synthesized via Knoevenagel condensation or acid-catalyzed cyclization . For example, analogous indol-2-one derivatives have been synthesized using p-toluenesulfonic acid (p-TSA) as a catalyst, which facilitates efficient cyclization under mild conditions (60–80°C, 2–4 hours) . Key steps include:

  • Substrate preparation : Ethoxylation of indole precursors followed by alkylation at the 3-position.
  • Catalytic optimization : p-TSA enhances reaction rates by stabilizing intermediates via protonation.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) yields >85% purity.

Q. How is the compound characterized using spectroscopic techniques?

  • NMR : The ethoxy group (-OCH₂CH₃) appears as a triplet (δ 1.3–1.5 ppm, CH₃) and quartet (δ 3.4–3.6 ppm, CH₂) in 1H^1 \text{H}-NMR. The 3,3-dimethyl substituents resonate as singlets (δ 1.2–1.4 ppm) .
  • IR : Stretching frequencies for the lactam carbonyl (C=O) are observed at 1680–1720 cm⁻¹.
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 234 confirms the molecular formula C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2.

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation?

Contradictions in NMR or IR data may arise from rotamers (due to restricted rotation around the lactam bond) or solvent effects . Strategies include:

  • Variable-temperature NMR : Resolve overlapping signals by cooling samples to -40°C to slow conformational exchange .
  • DFT calculations : Compare experimental 13C^{13}\text{C}-NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate assignments .
  • 2D NMR (COSY, HSQC) : Confirm spin systems and 1H13C^1 \text{H}-^{13}\text{C} correlations for ambiguous protons.

Q. What catalytic systems optimize regioselectivity in functionalizing the indol-2-one scaffold?

  • Electrophilic substitution : The ethoxy group directs electrophiles (e.g., nitration, halogenation) to the para position (C-5 or C-7) due to its electron-donating nature.
  • Cross-coupling : Palladium catalysts (e.g., Pd(OAc)₂/PPh₃) enable Suzuki-Miyaura reactions at C-3 or C-5, but steric hindrance from the 3,3-dimethyl group may reduce yields (<60%) .
  • Microwave-assisted synthesis : Reduces reaction times (30 minutes vs. 12 hours) and improves regioselectivity in heterocyclic derivatization .

Q. How can the compound’s pharmacokinetic properties be evaluated for pharmacological applications?

  • Solubility enhancement : Formulate as a hydrochloride salt or use co-solvents (e.g., PEG-400) to increase aqueous solubility (>2 mg/mL) .
  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using human liver microsomes .
  • In vitro toxicity : Test against cell lines (e.g., B16 melanoma) to determine IC₅₀ values; reported analogs show activity in the micromolar range .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying the compound in complex matrices?

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time: ~8.2 minutes .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 234 → 189) for high sensitivity (LOQ: 0.1 ng/mL) in biological samples.

Q. How can computational tools aid in predicting the compound’s reactivity?

  • Molecular docking : Identify potential binding sites in target proteins (e.g., VEGFR-2 kinase) using AutoDock Vina .
  • Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

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